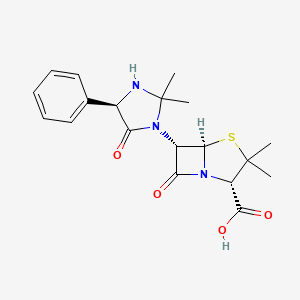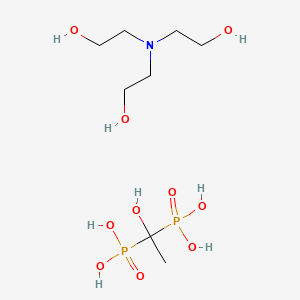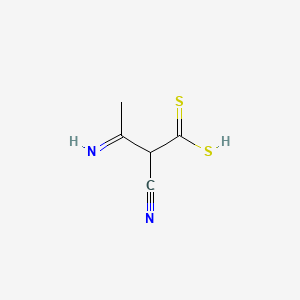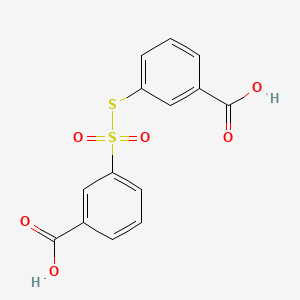![molecular formula C7H9N3O B12788480 3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,5-a]pyridine core. For instance, a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological studies, particularly in the development of bioactive molecules and probes.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazo-pyridine family with similar structural features but different chemical properties and applications.
Imidazo[1,2-c]quinazoline: Known for its dual inhibitory activities against phosphatidylinositol 3-kinase and histone deacetylase, making it a potential anticancer agent.
Imidazo[1,2-a]pyrimidine: Widely studied for its synthetic versatility and applications in medicinal chemistry.
Uniqueness
3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one stands out due to its specific structural configuration and the presence of an amino group, which can be further functionalized. This makes it a valuable scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-amino-6,7-dihydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C7H9N3O/c8-7-9-6(11)5-3-1-2-4-10(5)7/h3H,1-2,4H2,(H2,8,9,11) |
InChI Key |
OFIMNNZZSCHUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=O)N=C(N2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



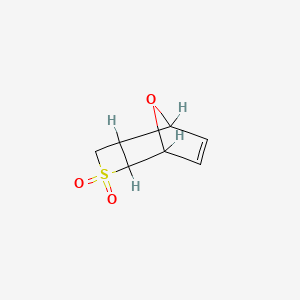
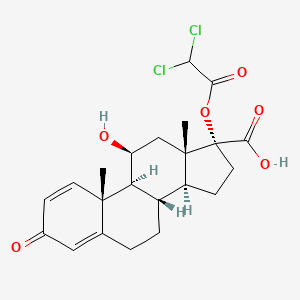
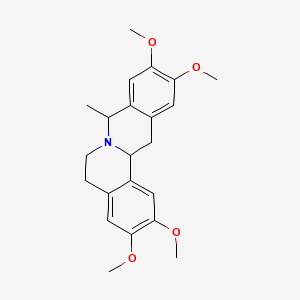

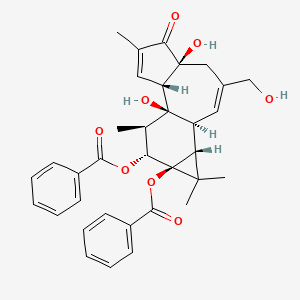

![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
